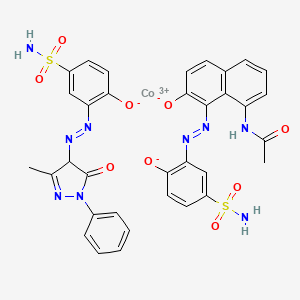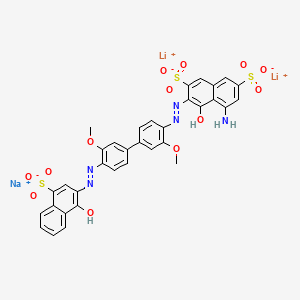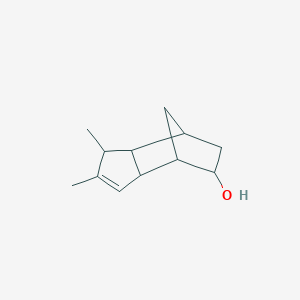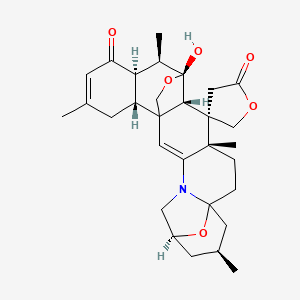
Tdp6sbl7PL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a unique alphanumeric code assigned by the Food and Drug Administration to a specific substance or ingredient . Butanol 1-C-11 is a form of butanol, which is an alcohol with a four-carbon structure. This compound is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions for this process often involve the use of a cyclotron to produce the carbon-11 isotope, followed by a chemical synthesis process to incorporate the isotope into the butanol molecule .
Industrial Production Methods
Industrial production of Butanol 1-C-11 is generally carried out in specialized facilities equipped with cyclotrons and radiochemistry laboratories. The production process involves the generation of carbon-11 isotopes, followed by their incorporation into butanol through a series of chemical reactions. The final product is then purified and prepared for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Butanol 1-C-11 undergoes several types of chemical reactions, including:
Oxidation: Butanol can be oxidized to form butanal or butanoic acid.
Reduction: Butanol can be reduced to form butane.
Substitution: Butanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving Butanol 1-C-11 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of Butanol 1-C-11 include butanal, butanoic acid, and butane, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Butanol 1-C-11 has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound in tracer studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: Utilized in positron emission tomography (PET) imaging to study brain function and diagnose neurological disorders.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Butanol 1-C-11 involves its use as a radiolabeled tracer. When introduced into a biological system, the carbon-11 isotope emits positrons, which can be detected using PET imaging. This allows researchers to track the distribution and metabolism of the compound in real-time, providing valuable insights into various biological processes and disease states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Butanol 1-C-11 include other radiolabeled alcohols and carbon-11 labeled compounds, such as:
- Methanol 1-C-11
- Ethanol 1-C-11
- Propanol 1-C-11
Uniqueness
Butanol 1-C-11 is unique due to its four-carbon structure, which provides different metabolic and chemical properties compared to shorter-chain alcohols like methanol and ethanol. This makes it particularly useful in studies where the metabolic pathways of longer-chain alcohols are of interest .
Eigenschaften
| 83951-96-6 | |
Molekularformel |
C4H10O |
Molekulargewicht |
73.12 g/mol |
IUPAC-Name |
(111C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4-1 |
InChI-Schlüssel |
LRHPLDYGYMQRHN-NUTRPMROSA-N |
Isomerische SMILES |
CCC[11CH2]O |
Kanonische SMILES |
CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)




